molecular formula C9H6ClNO B12342646 5-chloro-5H-isoquinolin-1-one

5-chloro-5H-isoquinolin-1-one

Cat. No.: B12342646
M. Wt: 179.60 g/mol
InChI Key: YLFWSTQGYMAYOI-UHFFFAOYSA-N
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Description

5-chloroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a chlorine atom attached to the fifth position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-nitrobenzaldehyde with ammonium acetate in the presence of acetic acid can yield 5-chloroisoquinolin-1(2H)-one .

Industrial Production Methods

Industrial production methods for 5-chloroisoquinolin-1(2H)-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.

Scientific Research Applications

5-chloroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1(2H)-one: Lacks the chlorine atom at the fifth position.

    5-bromoisoquinolin-1(2H)-one: Contains a bromine atom instead of chlorine.

    5-fluoroisoquinolin-1(2H)-one: Contains a fluorine atom instead of chlorine.

Uniqueness

5-chloroisoquinolin-1(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications where the chlorine atom plays a crucial role.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-5H-isoquinolin-1-one

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H

InChI Key

YLFWSTQGYMAYOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=CC=NC(=O)C2=C1)Cl

Origin of Product

United States

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